(24R)-ETHYLCHOLEST-8(14)-ENE

Description

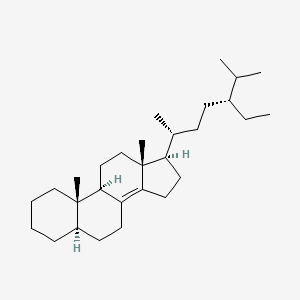

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(5R,9R,10S,13R,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H50/c1-7-22(20(2)3)12-11-21(4)25-15-16-26-24-14-13-23-10-8-9-18-28(23,5)27(24)17-19-29(25,26)6/h20-23,25,27H,7-19H2,1-6H3/t21-,22-,23-,25-,27+,28+,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYEPNQUMDGDLRJ-ZOVSLEGHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC(C)C1CCC2=C3CCC4CCCCC4(C3CCC12C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](CC[C@@H](C)[C@H]1CCC2=C3CC[C@H]4CCCC[C@@]4([C@H]3CC[C@]12C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H50 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Metabolic Pathways Involving 24r Ethylcholest 8 14 Ene

Precursor Utilization and Early Stages of Sterologenesis

The biosynthesis of C29 sterols, including (24R)-ETHYLCHOLEST-8(14)-ENE, in higher plants commences with the cyclization of 2,3-oxidosqualene (B107256). Unlike in animals and fungi where this cyclization yields lanosterol, in plants, the primary product is the pentacyclic triterpenoid (B12794562) cycloartenol (B190886) . plos.org This fundamental difference marks the divergence of phytosterol synthesis from other eukaryotic sterol pathways. Cycloartenol serves as the foundational precursor for the elaboration of the vast array of plant sterols. plos.orgresearchgate.net The conversion of cycloartenol into various phytosterols (B1254722) is a critical, often rate-limiting, juncture in plant sterol biosynthesis. mdpi.com Evidence from studies in various plant species and even some protists has solidified the role of cycloartenol as the committed precursor for the synthesis of C28 and C29 sterols. plos.orgnih.govportlandpress.com

The initial steps following the formation of cycloartenol involve a series of modifications to the sterol nucleus and side chain. A key early event is the methylation of the side chain at the C24 position, a reaction that sets the stage for the formation of C28 and C29 sterols. acs.orgnih.gov

Enzymatic Steps in the Formation of the Cholest-8(14)-ene (B1629867) Skeleton

The transformation of cycloartenol into the cholest-8(14)-ene structure is a multi-step process involving several key enzymes that modify both the sterol nucleus and the side chain.

Cycloartenol C24-Methylase Activity

The first committed step in the pathway leading to C29 sterols is the methylation of cycloartenol at the C24 position. This reaction is catalyzed by the enzyme S-adenosyl-L-methionine:cycloartenol-C24-methyltransferase, also known as SMT1. mdpi.comnih.gov SMT1 utilizes S-adenosyl-L-methionine (SAM) as the methyl group donor to introduce the first of two carbons that will ultimately form the ethyl group at C24. nih.govresearchgate.net This initial methylation converts cycloartenol into 24-methylene cycloartanol . mdpi.comnih.gov The activity of SMT1 is considered a crucial regulatory point in phytosterol biosynthesis, directing the metabolic flux towards the production of 24-alkylated sterols. mdpi.comacs.org

Sterol Methyltransferase (SMT) Mechanisms in C24 Alkylation

The formation of the C24-ethyl group is a two-step process requiring two distinct but related sterol methyltransferases, SMT1 and SMT2. nih.govoup.comnih.gov

SMT1 (First Methylation): As mentioned, SMT1 catalyzes the first methylation, adding a methyl group to the Δ24 double bond of cycloartenol. mdpi.commdpi.com While cycloartenol is the preferred substrate for SMT1 in plants, the enzyme can exhibit some promiscuity, acting on other sterol intermediates, albeit with lower efficiency. mdpi.comnih.gov

SMT2 (Second Methylation): Following a series of modifications to the sterol nucleus (including demethylation at C4 and opening of the cyclopropane (B1198618) ring to form a Δ8 bond), the intermediate 24-methylenelophenol becomes the substrate for the second methylation step. mdpi.commdpi.com This reaction is catalyzed by SMT2, which also uses SAM as the methyl donor, to produce 24-ethylidenelophenol . mdpi.comoup.com The diversification and evolution of SMT2 are considered critical events that enabled the production of C24-ethylsterols in the plant lineage. nih.gov

The sequential action of SMT1 and SMT2 is fundamental for building the C29 sterol side chain.

| Enzyme | Preferred Substrate | Product of Methylation | Role in C29 Sterol Synthesis |

| SMT1 | Cycloartenol | 24-Methylene cycloartanol | Catalyzes the first methyl group addition at C24. |

| SMT2 | 24-Methylene lophenol | 24-Ethylidene lophenol | Catalyzes the second methyl group addition to form the C24-ethylidene group. |

This table summarizes the primary roles of SMT1 and SMT2 in the C24-alkylation process leading to C29 sterols.

Δ8(14)-Sterol Reductase Pathways

After the formation of the C24-ethylidene side chain and modifications to the sterol nucleus, a key intermediate is a sterol with a Δ8(14) double bond. The final saturation of the sterol nucleus to form the cholest-8(14)-ene structure involves the enzyme Δ8,14-sterol Δ14-reductase . This enzyme catalyzes the NADPH-dependent reduction of the Δ14 double bond in Δ8,14-diene sterols. wiley.comnih.govmdpi.com This reduction is believed to proceed via an electrophilic addition mechanism that involves a high-energy carbocationic intermediate at C14. wiley.comcapes.gov.br The action of this reductase is a crucial step in the later stages of phytosterol biosynthesis. Inhibition of this enzyme leads to the accumulation of atypical Δ8,14-diene sterols. nih.govcabidigitallibrary.org The presence and activity of Δ8,14-sterol Δ14-reductase are essential for producing the final stable sterol structures found in plants.

Interconversion and Stereospecificity within C29 Sterol Metabolism

The formation of the precise (24R) configuration of the ethyl group in many common phytosterols is a result of highly stereospecific enzymatic reactions.

Epimerization and Isomerization Processes at C24

The introduction of the alkyl group at C24 creates a new chiral center. The stereochemistry of the final product is determined by the enzymatic processes that follow the initial methylation steps. While the initial products of SMT1 and SMT2 action are methylene (B1212753) and ethylidene sterols, subsequent isomerization and reduction steps determine the final stereochemistry at C24.

The biosynthesis of C29 sterols like sitosterol (B1666911), which has a (24R)-ethyl group, involves the isomerization of the Δ24(28) double bond of the ethylidene intermediate to a Δ24(25) double bond, forming 24-ethyldesmosterol . acs.orgnih.gov This isomerization has been shown to be a stereospecific process. nih.gov The subsequent reduction of the Δ24(25) double bond is also stereochemically controlled. It has been proposed that for C24-ethyl sterols, steric hindrance from the bulky ethyl group favors hydride addition to C25, leading to the formation of a single 24α-ethyl sterol (the (24R) configuration in stigmastane (B1239390) nomenclature). acs.orgnih.gov This contrasts with C24-methyl sterols, where a mixture of 24α and 24β epimers can be formed. acs.orgnih.gov

The stereochemical outcome at C24 is a defining feature of phytosterol identity, with higher plants predominantly producing 24α-ethylsterols like β-sitosterol. frontiersin.org The intricate control of these epimerization and reduction reactions ensures the production of the functionally appropriate sterol structures.

| Step | Intermediate Substrate | Key Enzyme(s) | Intermediate Product | Stereochemical Outcome |

| Isomerization | 24-Ethylidenelophenol derivative | Isomerase | 24-Ethyldesmosterol derivative | Sets up the double bond for stereospecific reduction. |

| Reduction | 24-Ethyldesmosterol derivative | Δ24-Sterol Reductase | (24R)-Ethyl sterol | Predominant formation of the 24α-ethyl group. |

This table outlines the key steps leading to the specific stereochemistry at the C24 position of ethyl-sterols.

Branching Pathways and Metabolic Flux to Downstream Sterols

In photosynthetic eukaryotes, sterol biosynthesis diverges significantly from the pathways observed in fungi and vertebrates. The process in plants begins with the cyclization of 2,3-oxidosqualene into cycloartenol, not lanosterol. nih.gov The pathway then proceeds through a series of modifications, including demethylations and alkylations, to produce a diverse array of phytosterols.

A critical juncture in phytosterol synthesis is the formation of 24-alkyl sterols. The introduction of methyl and ethyl groups at the C-24 position of the sterol side chain is a key diversification step. This process is governed by specific enzymes known as S-adenosyl-L-methionine (SAM)-dependent sterol-C-methyltransferases (SMTs). In higher plants, two distinct SMTs are responsible for this diversification. SMT1 catalyzes the first methylation, leading to 24-methyl sterols, while SMT2 is responsible for the second methylation, which produces 24-ethyl sterols (C29 sterols). nih.govfrontiersin.orgoup.com The ratio of campesterol (B1663852) (a C28 sterol) to sitosterol (a C29 sterol) is controlled by the activity of SMT2, which influences the metabolic flux towards C29 sterols like this compound. nih.gov

Sterols with a double bond at the Δ8(14) position, such as this compound, are key intermediates. For instance, in the bacterium Methylococcus capsulatus, unique Δ8(14)-sterols are produced. frontiersin.org The conversion of these Δ8(14)-sterols to downstream products involves enzymes like the Δ8,14-sterol-Δ14-reductase, which reduces the C14(15) double bond that is formed after demethylation at C14. mdpi.com The metabolic flux can be directed towards various end-products depending on the enzymatic machinery present in the organism. In some pathways, Δ8(14)-sterol dienes can be converted into cholesterol. acs.org The regulation of these branching pathways and the resulting metabolic flux determine the final profile of sterols within an organism, with this compound serving as a crucial metabolic node.

Catabolic Pathways and Side-Chain Degradation of this compound and Derivatives

The breakdown of complex sterols like this compound is a vital process, particularly in microbial ecosystems where these compounds can serve as carbon and energy sources. The degradation primarily targets the aliphatic side chain attached to the steroid nucleus.

Microbial Degradation Mechanisms

The microbial degradation of phytosterols, including C29 sterols like sitosterol and its isomers, is a well-documented process primarily carried out by various bacteria, notably species from the genus Mycobacterium. avocadosource.com These bacteria possess the enzymatic machinery to selectively cleave the sterol side chain without degrading the core steroid nucleus, a process exploited for the industrial production of steroid drug precursors like androst-4-ene-3,17-dione (AD) and androst-1,4-diene-3,17-dione (ADD). oup.comnih.govmdpi.com

The degradation pathway involves multiple enzymatic steps. oup.com Bacteria must first transport the hydrophobic sterol into the cell, a process facilitated by transport systems like the Mce4 transporter in Mycolicibacterium. mdpi.com Once inside, the degradation of the side chain commences. This catabolic route is typically initiated by the oxidation of the 3β-hydroxyl group and isomerization of the double bond in the A ring to form a 3-keto-Δ4-steroid structure. mdpi.com Subsequently, the C-24 ethyl side chain is systematically broken down. This process is analogous to the β-oxidation of fatty acids. oup.commdpi.com

Several key enzymes have been identified in this pathway. For example, the 3-ketoacyl-CoA thiolase FadA5 is crucial for the initial steps of phytosterol side-chain degradation in Mycobacterium neoaurum. nih.gov The degradation of the branched side chain of phytosterols is more complex than that of cholesterol and involves specific enzyme systems to handle the ethyl group at C-24.

| Enzyme Group | Function | Example | Reference |

|---|---|---|---|

| Sterol Dehydrogenases/Oxidases | Initial oxidation of the A-ring | 3β-hydroxysteroid dehydrogenase (3β-HSD), Cholesterol Oxidase (ChOx) | mdpi.com |

| Thiolases | Cleavage of the side-chain | Acetyl-CoA acetyltransferase (FadA5) | mdpi.com |

| Aldolases | C-C bond cleavage in the side-chain | Sal aldolase | nih.gov |

| Dehydrogenases | Redox reactions during β-oxidation | Hydroxyacyl-CoA dehydrogenase (Hsd4A) | nih.gov |

Oxidative Cleavage and β-Oxidation Analogs in Steroid Metabolism

The catabolism of the sterol side chain proceeds through a series of reactions analogous to the β-oxidation of fatty acids. oup.comnih.gov This process involves the sequential oxidative cleavage of two-carbon units from the side chain, which has been activated by its attachment to coenzyme A (CoA).

The β-oxidation cycle for steroid side chains consists of four core reactions catalyzed by distinct enzyme families:

Acyl-CoA Dehydrogenase: Introduces a double bond into the acyl-CoA ester.

Enoyl-CoA Hydratase: Adds a water molecule across the double bond, forming a hydroxylated intermediate.

Hydroxyacyl-CoA Dehydrogenase: Oxidizes the hydroxyl group to a keto group.

Thiolase: Cleaves the β-ketoacyl-CoA, releasing acetyl-CoA (or propionyl-CoA in the case of odd-numbered chains) and a shortened acyl-CoA ester.

In actinobacteria, the degradation of the steroid side chain utilizes MaoC family enoyl-CoA hydratases. asm.org These enzymes are stereospecific. For example, in Mycobacterium tuberculosis, the degradation of the cholesterol side chain involves two different hydratases, ChsH3 and EchA19, which produce (22S) and (22R) hydroxy intermediates, respectively, demonstrating a stereospecific bifurcation in the pathway. nih.gov The subsequent dehydrogenation is also specific to the stereoisomer formed. nih.gov

The degradation of the C-24 ethyl-substituted side chain of this compound follows a modified β-oxidation pathway. The presence of the ethyl group necessitates additional enzymatic steps for its removal, often leading to the formation of propionyl-CoA in addition to acetyl-CoA. oup.commdpi.com The entire process involves the oxidative cleavage of C-C bonds to shorten the side chain until only the steroid nucleus remains, which can then be further metabolized or excreted. nih.gov

| Step | Reaction Type | Enzyme Family | Reference |

|---|---|---|---|

| 1 | Dehydrogenation | Acyl-CoA Dehydrogenase | asm.org |

| 2 | Hydration | Enoyl-CoA Hydratase (e.g., MaoC family) | nih.govasm.org |

| 3 | Dehydrogenation | 3-Hydroxyacyl-CoA Dehydrogenase | nih.govasm.org |

| 4 | Thiolytic Cleavage | 3-Ketoacyl-CoA Thiolase | nih.govnih.gov |

Chemical Synthesis and Derivatization Strategies for 24r Ethylcholest 8 14 Ene Analogs

Total and Semisynthesis Approaches for Stereocontrolled Formation

The precise arrangement of atoms in a molecule, or its stereochemistry, is crucial for its biological activity. The following sections detail the methods used to control the stereochemistry during the synthesis of (24R)-ethylcholest-8(14)-ene and its analogs.

Synthesis of the 8(14)-ene Double Bond Isomerism

The position of the double bond within the sterol's ring structure significantly influences its properties. Several isomers of cholesterol, with the double bond shifted from its usual C5-C6 position to locations like Δ8(14), have been synthesized to study their effects on membrane structure and function. nih.gov Studies have shown that the Δ8(14)-cholesten-3β-ol isomer is more effective at condensing phosphatidylcholine membranes than many other isomers, though still less so than cholesterol itself. nih.gov This suggests that the specific location of the double bond is a key determinant of the sterol's interaction with phospholipids. nih.gov

The synthesis of these isomers often involves multi-step processes starting from more common sterols. For instance, the introduction of an 8(14)-double bond can be a feature of certain biosynthetic pathways and can also be achieved through chemical synthesis. nih.gov The presence of the Δ8(14) double bond is a characteristic of some sterols found in various organisms, highlighting its biological relevance. gerli.com In some cases, the Δ8(14) double bond can undergo further oxidation to form seco-diones, indicating a point of chemical reactivity. mdpi.com

Stereoselective Introduction of the C24-Ethyl Group

The stereochemistry at the C24 position of the sterol side chain is another critical factor for biological activity. The introduction of an ethyl group at this position preferentially produces the (24R) or α-epimer. researchgate.net The synthesis of the (24R)-ethyl side chain often starts from precursors like fucosterol. nih.gov

One notable synthetic strategy for introducing a quaternary center at C-24 in a stereospecific manner is the Claisen rearrangement. evitachem.com This method allows for the selective formation of sterols with defined stereochemistry at the C-24 position. evitachem.com Alternative approaches involve the use of Wittig reagents to construct the cholest-22-ene-24-one side chain in a single step from a C-22 aldehyde. google.com

Preparation of Reference Standards and Analogs for Biological and Analytical Studies

To accurately study the biological effects and to quantify the presence of this compound and its analogs, pure reference standards are essential. These standards are often prepared through chemical synthesis. For example, sitosterol (B1666911) can be used as a starting material to synthesize (24R)-24-ethylcholest-4-ene-3,6-dione, with Jones oxidation being a key step in confirming the R chirality at C-24. mdpi.com

Derivatization is a common technique used to prepare sterols for analysis. Silylation, for instance, converts sterols into their trimethylsilyl (B98337) (TMS)-ethers, which are more amenable to analysis by techniques like gas chromatography-mass spectrometry (GC-MS). researchgate.net This process is crucial for the identification and quantification of sterols in complex biological samples. researchgate.net The synthesis of various sterol analogs, including those with different double bond positions and side-chain modifications, provides valuable tools for understanding structure-activity relationships. nih.gov

Synthetic Routes to Oxygenated and Functionalized Derivatives

The introduction of oxygen-containing functional groups, such as hydroxyl and keto groups, into the sterol structure can dramatically alter its biological activity.

Epoxidation and Hydroxylation Reactions

Epoxidation and hydroxylation are key reactions for creating oxygenated derivatives of sterols. The Sharpless epoxidation is a powerful tool for the stereocontrolled introduction of epoxide groups, which can then be opened to form diols. researchgate.net For example, the synthesis of (24R)- and (24S)-24,25-dihydroxycholesterol has been achieved from desmosterol, with the resulting isomers being separated by high-performance liquid chromatography (HPLC). nih.gov

Hydroxylation can also be achieved through various methods. For instance, the Schenck ene reaction with singlet oxygen, followed by reduction, can introduce hydroxyl groups into the sterol nucleus. researchgate.net The position of hydroxylation is critical, as seen in vitamin D3 metabolism, where 1α-hydroxylation is essential for biological activity. nih.gov Furthermore, the stereochemistry of the side chain can influence enzymatic reactions occurring at the A-ring of the steroid. nih.gov

Ketone Formation and Reduction Chemistry

The formation and reduction of ketones are fundamental transformations in steroid chemistry. Ketones can be introduced into the sterol structure through oxidation of hydroxyl groups. For example, cholestane-3-one can be produced from cholesterol. wikipedia.org The reactivity of these ketones towards reduction depends on their position in the steroid molecule. cdnsciencepub.com For instance, the 3-keto group is generally more reactive than keto groups at other positions. cdnsciencepub.com

The reduction of ketones to alcohols or to the corresponding methylene (B1212753) group is a common synthetic step. The Clemmensen reduction, using zinc amalgam and hydrochloric acid, is effective for reducing aryl-alkyl ketones and has been used to reduce cholestane-3-one to cholestane (B1235564). wikipedia.org Modified Clemmensen conditions can be used for the selective deoxygenation of ketones in the presence of other functional groups. wikipedia.org Other reduction methods, such as the Wolff-Kishner reduction, also play a significant role in steroid synthesis. researchgate.net The choice of reducing agent can influence the stereochemistry of the resulting alcohol. cdnsciencepub.com

Challenges in Stereochemical Control During Synthesis of Sterols

The synthesis of complex natural products like sterols is a formidable task in organic chemistry, primarily due to the high degree of stereochemical complexity inherent in their tetracyclic nucleus and aliphatic side chain. The sterol framework contains multiple chiral centers, and achieving precise control over the absolute and relative stereochemistry of each center is a significant challenge. For a specific target such as this compound, these challenges are multifaceted, encompassing both the sterol core and, most critically, the intricate stereochemistry of the side chain.

The construction of the sterol side chain, particularly the establishment of the correct stereochemistry at C-24, is a central problem in the synthesis of many bioactive sterols, including phytosterols (B1254722) and their analogs. nih.gov The biosynthesis of these compounds in plants and fungi involves stereospecific enzymatic reactions that are difficult to replicate in a laboratory setting. acs.orgacs.org Chemical synthesis, therefore, must rely on sophisticated stereoselective methods to overcome the inherent energetic barriers and achieve the desired isomeric purity.

One of the primary difficulties lies in controlling the stereochemical outcome of reactions at the C-24 position. The introduction of an alkyl group, such as the ethyl group in this compound, often leads to the formation of a mixture of C-24 epimers (R and S isomers). nih.gov These epimers can be difficult to separate, necessitating highly diastereoselective synthetic strategies or laborious purification steps. mdpi.com

Several synthetic approaches have been developed to address this challenge. For instance, the Johnson-Claisen rearrangement has been utilized for the stereoselective construction of branched sterol side chains, allowing for a predictable installation of the C-24 configuration. mdpi.com Another strategy involves the stereospecific reduction of a Δ24(25) double bond, where the facial selectivity of the hydrogenation is controlled by the existing chirality in the molecule or by a chiral catalyst. jst.go.jp However, the success of these methods can be highly substrate-dependent, and achieving high diastereomeric excess remains a significant hurdle.

The stereoselectivity of reactions on the side chain can also be influenced by other chiral centers, such as C-20 and C-22. For example, directed epoxidations of Δ23-sterol side chains, a common strategy for introducing oxygen functionality, show stereoselectivity that is dependent on the configuration of the C-22 hydroxyl group. cdnsciencepub.com This interplay between adjacent stereocenters complicates the synthetic design and requires careful consideration of the conformational biases of the side chain.

The following table summarizes some of the stereochemical challenges and outcomes in the synthesis of sterol side chains, based on findings from various research efforts.

| Synthetic Transformation | Target Stereocenter(s) | Key Challenge | Typical Outcome/Selectivity | Relevant Findings |

| Johnson-Claisen Rearrangement | C-24 | Predictable construction of the C-24 quaternary or tertiary center. | Can provide good to excellent stereocontrol depending on the substrate and reaction conditions. | Used for the stereospecific introduction of a C-24 quaternary center in the synthesis of marine sterols. researchgate.net A key step in the synthesis of a sitosterol analog to achieve the correct 24R configuration. mdpi.com |

| Catalytic Hydrogenation | C-24, C-25 | Controlling the facial selectivity of hydrogen addition to a Δ24(25) or Δ24(28) double bond. | Often results in a mixture of C-24 epimers. The ratio can be influenced by the catalyst and substrate. | Biosynthetic studies show that the reduction of the Δ24-bond can proceed via different facial attacks, leading to either 24R or 24S products. jst.go.jp |

| Sharpless Asymmetric Epoxidation | C-22, C-23 | Achieving high diastereoselectivity in the epoxidation of allylic alcohols on the sterol side chain. | Diastereoselectivity is highly dependent on the choice of chiral tartrate (L or D). | Used for the synthesis of brassinosteroids, where epoxidation of a C-22 allylic alcohol proceeded with high diastereoselectivity. cdnsciencepub.com |

| Grignard/Cuprate (B13416276) Addition | C-22, C-23 | Regio- and stereoselective opening of epoxides on the side chain. | Can be highly selective, but depends on the specific cuprate reagent and reaction conditions. | Regioselective epoxide-opening with isopropylmagnesium chloride in the presence of cuprous cyanide was a key step in a brassinolide (B613842) synthesis. cdnsciencepub.com |

| Biosynthesis Mimicry | C-24 | Replicating the stereospecificity of enzymatic C-alkylation. | Extremely challenging to achieve the high fidelity of enzymes like sterol C24-methyltransferase (SMT). | Biosynthesis in maize can produce a mixture of (24R)- and (24S)-24-methyl epimers, indicating complex regulatory pathways. nih.gov |

Advanced Spectroscopic and Chromatographic Methodologies for Characterization and Analysis of 24r Ethylcholest 8 14 Ene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural elucidation of organic compounds. It provides granular information about the carbon-hydrogen framework, enabling the precise assignment of atoms and their stereochemical relationships within the molecule.

¹H-NMR and ¹³C-NMR Chemical Shift Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are the cornerstones of structural analysis for (24R)-ethylcholest-8(14)-ene. The chemical shifts observed in these spectra are indicative of the electronic environment of each nucleus, offering a fingerprint of the molecule's structure.

In ¹³C NMR, the chemical shift range is broad, allowing for the resolution of individual carbon signals. For steroidal compounds, specific regions of the spectrum correspond to different parts of the molecule, such as the tetracyclic core and the side chain. The position of the double bond at C-8(14) significantly influences the chemical shifts of the surrounding carbons.

Table 1: Predicted ¹³C and ¹H NMR Chemical Shifts for Key Carbons and Protons in this compound Note: These are predicted values based on general chemical shift ranges and data from similar compounds. Actual values may vary.

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

|---|---|---|

| C-3 | ~70-80 (if hydroxylated) | ~3.5-4.5 (if hydroxylated) |

| C-8 | ~120-140 | --- |

| C-14 | ~140-160 | --- |

| C-18 | ~10-20 | ~0.6-0.8 |

| C-19 | ~15-25 | ~0.7-1.0 |

| C-21 | ~15-25 | ~0.8-1.0 |

| C-24 | ~30-40 | ~1.3-1.7 |

| C-29 | ~10-15 | ~0.8-1.0 |

Two-Dimensional NMR Techniques (e.g., COSY, HMBC, NOESY) in Configurational Elucidation

To unambiguously assign the complex NMR spectra of this compound and determine its three-dimensional structure, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons in the molecular structure. For example, COSY would be used to trace the connectivity of protons along the steroidal rings and the ethyl side chain. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is paramount for determining the stereochemistry of the molecule. It identifies protons that are close to each other in space, regardless of whether they are bonded. The observation of NOE correlations between specific protons can confirm the relative configuration of substituents and the conformation of the rings. nih.govsemanticscholar.org For example, NOE correlations could be used to establish the trans fusion of the B/C and C/D rings and the orientation of the side chain.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its structural features through the analysis of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Profile Analysis

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile compounds like sterols. In GC-MS, the sample is first separated based on the components' boiling points and interactions with the chromatographic column, and then each separated component is introduced into the mass spectrometer for detection and identification. usm.my

GC-MS is particularly useful for analyzing the sterol profile of a sample, allowing for the identification and quantification of this compound in complex mixtures. dss.go.th The retention time of the compound on the GC column provides an initial identification, which is then confirmed by its mass spectrum. The fragmentation pattern observed in the mass spectrum is characteristic of the molecule's structure. For sterols, fragmentation often involves the loss of the side chain and characteristic cleavages of the ring system. libretexts.org

High-Resolution Mass Spectrometry (HRMS, HRFABMS, HREIMS) for Exact Mass Measurement

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to four or five decimal places. This precision allows for the unambiguous determination of the elemental formula of a molecule. Techniques such as high-resolution fast atom bombardment mass spectrometry (HRFABMS) and high-resolution electron ionization mass spectrometry (HREIMS) are employed for this purpose.

For this compound (C₂₉H₅₀), HRMS would be used to confirm its molecular formula by measuring the exact mass of its molecular ion. This is a critical step in the identification of a new or known compound, as it distinguishes it from other compounds that may have the same nominal mass but different elemental compositions.

Table 2: Key Mass Spectrometry Data for this compound

| Analytical Technique | Information Provided | Expected Result for C₂₉H₅₀ |

|---|---|---|

| GC-MS | Retention Time and Fragmentation Pattern | Specific retention time on a given column; Characteristic fragmentation pattern |

| HRMS | Exact Mass | Precise m/z value corresponding to the elemental formula C₂₉H₅₀ |

Chromatographic Separation Techniques

Chromatographic techniques are essential for the isolation and purification of this compound from natural sources or synthetic reaction mixtures. The choice of chromatographic method depends on the complexity of the sample and the desired purity of the final product.

Column Chromatography: This is a fundamental technique used for the large-scale separation of compounds. For sterols, silica (B1680970) gel or alumina (B75360) are common stationary phases, and a gradient of solvents with increasing polarity is typically used for elution. Silver nitrate-impregnated silica gel can be particularly effective for separating sterols based on the number and position of double bonds. kagoshima-u.ac.jp

High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and faster separation times compared to traditional column chromatography. It is a powerful tool for both the analytical quantification and preparative isolation of sterols. helsinki.fi Reversed-phase HPLC, with a nonpolar stationary phase and a polar mobile phase, is frequently used for the separation of sterols.

Gas Chromatography (GC): As mentioned in the context of GC-MS, GC is a high-resolution separation technique for volatile compounds. While primarily an analytical tool, preparative GC can be used to isolate small quantities of pure compounds. vulcanchem.com

The selection of the appropriate chromatographic technique, or a combination of techniques, is crucial for obtaining pure this compound for subsequent spectroscopic analysis and biological testing.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Quantification

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the analysis of sterol lipids due to its high resolution and sensitivity. creative-proteomics.com For non-polar compounds like this compound, which lacks a significant UV-absorbing chromophore, reversed-phase (RP) HPLC is the method of choice. creative-proteomics.com This technique separates compounds based on their hydrophobic interactions with a non-polar stationary phase.

The purity of a this compound sample can be determined by analyzing the resulting chromatogram for the presence of extraneous peaks, which would indicate impurities. Quantification is achieved by creating a calibration curve from standards of known concentration and comparing the peak area of the analyte. nih.gov The use of internal standards, such as deuterated sterol analogs, can account for variations in extraction efficiency and sample handling, leading to more accurate quantification. nih.gov

While UV detection at low wavelengths (around 202-205 nm) is possible for some sterols, its sensitivity for hydrocarbons like this compound is limited. nih.govrsc.org A more universal and sensitive approach is to couple the HPLC system with a mass spectrometer (HPLC-MS). nih.govresearchgate.net Techniques like atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in the positive ion mode are effective for identifying and quantifying sterols. nih.govnih.gov

Table 1: Illustrative HPLC Parameters for Sterol Analysis

| Parameter | Typical Value/Condition | Rationale/Purpose |

| Column | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm) | Non-polar stationary phase for effective separation of hydrophobic sterols. nih.govnih.gov |

| Mobile Phase | Gradient or isocratic mixture of Methanol, Acetonitrile, and/or Water | Elutes compounds based on polarity. Organic solvents are primary components for sterol analysis. nih.govnih.gov |

| Flow Rate | 1.0 - 2.5 mL/min | Controls the speed of the mobile phase and affects resolution and analysis time. nih.govrsc.org |

| Column Temperature | 30 - 40 °C | Affects solvent viscosity and can improve peak shape and separation efficiency. rsc.org |

| Detection | UV (205 nm) or Mass Spectrometry (APCI/ESI) | UV offers general detection, while MS provides mass information for definitive identification and high sensitivity. nih.govnih.gov |

| Injection Volume | 10 - 20 µL | The volume of the sample introduced into the system. |

| Run Time | 20 - 30 min | The total time for the chromatographic separation. nih.govvetmeduni.ac.at |

Thin-Layer Chromatography (TLC) in Separation and Monitoring

Thin-layer chromatography (TLC) serves as a rapid, cost-effective, and indispensable tool for the preliminary analysis of sterols, monitoring reaction progress, and guiding purification strategies like column chromatography. umich.edusigmaaldrich.com The principle of TLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase (typically a polar adsorbent like silica gel) and a liquid mobile phase. pharmasciences.in

For sterols, silica gel plates are most common. acs.org Non-polar compounds, having weaker interactions with the polar silica gel, travel further up the plate with the non-polar mobile phase, resulting in a higher Retention Factor (R_f) value. Conversely, more polar compounds are retained more strongly and have lower R_f values. pharmasciences.in this compound, being a non-polar hydrocarbon, would be expected to have a relatively high R_f value compared to its more polar, hydroxylated counterparts.

TLC is particularly useful for monitoring chemical transformations, such as the synthesis of sterol derivatives or the progress of an oxidation reaction. vetmeduni.ac.atnih.gov By spotting the reaction mixture on a TLC plate at different time intervals, one can visualize the consumption of the starting material and the formation of the product. vetmeduni.ac.at Visualization of the separated spots can be achieved using a UV lamp if the compounds are UV-active, or by staining with reagents like iodine vapor or acidic solutions (e.g., sulfuric acid in methanol) followed by heating, which react with the compounds to produce colored spots. acs.orgbiorxiv.org

Table 2: Typical TLC Systems and Expected Behavior for Sterol Separation

| Parameter | Example System | Principle of Separation |

| Stationary Phase | Silica Gel 60 F254 | A polar adsorbent that retains polar compounds more strongly. vetmeduni.ac.at |

| Mobile Phase (Eluent) | Toluene / Diethyl ether (85:15, v/v) | A largely non-polar solvent system that moves non-polar compounds up the plate. acs.org |

| Hexane (B92381) / Ethyl Acetate (e.g., 9:1, v/v) | Another common non-polar system; adjusting the ratio changes the eluting power. | |

| Visualization | UV light (254 nm) / Staining Reagent (e.g., H₂SO₄) | UV light detects compounds with chromophores. Staining is a universal method for organic compounds. acs.orgbiorxiv.org |

| Expected R_f Trend | This compound > Sterol Monool > Sterol Diol | The R_f value is inversely proportional to the polarity of the compound. Non-polar compounds travel further. |

X-ray Diffraction Analysis for Absolute Stereochemistry Determination

The definitive and unambiguous determination of a molecule's three-dimensional structure, including its absolute stereochemistry at all chiral centers, is accomplished through single-crystal X-ray diffraction (XRD). nih.govresearchgate.net This technique is considered the gold standard and is particularly crucial for complex natural products like sterols, where multiple stereocenters can lead to a large number of possible diastereomers that are difficult to distinguish by spectroscopic methods alone. acs.orgnih.gov

The process requires a high-quality single crystal of the compound. researchgate.net When a beam of X-rays is directed at the crystal, the electrons in the atoms diffract the beam, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be generated, from which the precise spatial arrangement of every atom is determined. nih.gov

To establish the absolute configuration, a phenomenon known as anomalous (or resonant) scattering is utilized. nih.gov This effect, which is more pronounced for heavier atoms, causes slight differences in the intensities of specific pairs of reflections (known as Bijvoet pairs). By carefully measuring these differences, the true handedness of the molecule can be assigned. nih.govresearchgate.net For organic molecules composed primarily of light atoms (C, H, O), derivatization with a heavier atom (e.g., bromine or iodine in a benzoate (B1203000) ester) can be employed to enhance the anomalous scattering effect and ensure a confident assignment. acs.orgrsc.org The successful application of XRD has been critical in correcting misassigned structures of numerous sterols in the literature. researchgate.net

Table 3: Key Outputs of a Single-Crystal X-ray Diffraction Study

| Parameter | Description | Significance for this compound |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the crystal's basic repeating unit. | Defines the crystal lattice. |

| Space Group | The symmetry operations that describe the arrangement of molecules in the crystal. | Determines if the crystal is chiral. |

| Atomic Coordinates (x, y, z) | The precise position of each atom in the unit cell. | Provides the complete 3D structure and bond lengths/angles. |

| Absolute Structure Parameter (Flack Parameter) | A value refined during analysis that indicates the correctness of the assigned absolute configuration. A value near 0 is ideal. | The primary indicator for confirming the absolute stereochemistry, including the (24R) configuration. nih.gov |

| R-factor (R_int, R1) | An indicator of the agreement between the calculated and observed diffraction data. | A measure of the quality and reliability of the final structure. |

Integration of Computational Methods in Structural Predictions and Confirmations

In modern structural elucidation, computational methods are synergistically integrated with experimental data to enhance the confidence of structural assignments and resolve ambiguities that spectroscopic data alone cannot. frontiersin.org For complex molecules like this compound and its relatives, Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to predict molecular properties. wikipedia.orgarxiv.org

A primary application is the prediction of NMR chemical shifts (¹H and ¹³C). researchgate.net The process involves generating a 3D model of a proposed structure, performing a geometry optimization to find its lowest energy conformation, and then calculating the NMR shielding tensors for each nucleus using DFT. mdpi.comrsc.org These theoretical shielding values are then converted into chemical shifts and compared with the experimental spectrum. A strong correlation between the predicted and experimental shifts provides powerful evidence for the correctness of the proposed structure. This approach is invaluable for distinguishing between diastereomers, which often have very similar but distinct NMR spectra. researchgate.netmdpi.com

Machine learning (ML) algorithms are increasingly being used to refine these predictions, offering quantum-quality results at a fraction of the computational cost, which is particularly beneficial for large or conformationally flexible molecules. frontiersin.orgnih.gov Computational methods have been instrumental in revising numerous previously misassigned natural product structures, including many polyoxygenated sterols, by demonstrating a better fit of an alternative structure to the experimental data. researchgate.net

Table 4: Hypothetical Comparison of Experimental vs. DFT-Calculated ¹³C NMR Shifts for Structural Validation

| Carbon Atom | Experimental δ (ppm) | Calculated δ for Isomer A (ppm) | Calculated δ for Isomer B (ppm) | Conclusion |

| C-8 | 134.5 | 134.8 | 121.5 | Experimental data strongly supports Isomer A. |

| C-14 | 120.1 | 119.9 | 135.2 | Experimental data strongly supports Isomer A. |

| C-17 | 56.7 | 56.5 | 56.8 | Data is consistent with both isomers. |

| C-24 | 39.8 | 39.5 | 45.1 | Experimental data strongly supports Isomer A. |

| C-28 | 12.0 | 12.2 | 11.9 | Data is consistent with both isomers. |

Structural Elucidation Challenges and Revisions Pertaining to 24r Ethylcholest 8 14 Ene and Its Isomers

Historical Misassignments and Challenges in Complex Sterol Structure Determination

The initial characterization of sterols in the early 20th century relied on classical methods such as melting point, optical rotation, and color reactions. acs.org While groundbreaking for their time, these techniques often lacked the specificity to distinguish between closely related isomers, leading to frequent misassignments of stereochemistry and the position of double bonds within the sterol nucleus and side chain. acs.orgresearchgate.net

A significant challenge in sterol chemistry has been the unambiguous determination of the stereochemistry at the C24 position in the side chain. frontiersin.orgnih.gov The subtle differences between C24 epimers, such as the (24R) and (24S) configurations in ethylcholestene isomers, are difficult to discern using older analytical methods. mdpi.com This has led to a history of revised structures as more sophisticated analytical tools became available. researchgate.netresearchgate.net For instance, the structures of several polyoxygenated sterols, initially assigned with a specific stereochemistry at C24, were later revised after careful re-examination of spectral data and comparison with synthesized standards. researchgate.netresearchgate.net

The presence of various isomers, including those with double bonds at different positions within the tetracyclic ring system (e.g., Δ8(14), Δ7, Δ8, Δ5), further complicates structural assignment. wikipedia.orgcapes.gov.br For example, the Δ8(14) and Δ8(9) isomers are often found together, and their differentiation requires high-resolution spectroscopic methods. datapdf.com

Table 1: Examples of Revised Sterol Structures

| Original Proposed Structure | Revised Structure | Key Reason for Revision |

| (24S)-24-ethylcholest-8-ene-3β,5α,6β,7α-tetrol | (24S)-5α,6α-epoxy-24-ethylcholest-8-ene-3β,7α-diol | Reinterpretation of NMR and MS data. researchgate.net |

| (24S)-24-ethylcholest-8(14)-ene-3β,5α,6β,7α-tetrol | (24S)-5α,6α-epoxy-24-ethylcholest-8(14)-ene-3β,7α-diol | Reinterpretation of NMR and MS data. researchgate.net |

| (22E)-24-methylcholesta-8(14),22-diene-3β,5α,6β,7α-Tetraol | 5α,6α-epoxy-(22E,24R)-24-methylcholesta-8(14),22-diene-3β,7α-diol | Reinterpretation of NMR and MS data. researchgate.net |

Methodological Pitfalls in NMR and MS Data Interpretation for Sterols

While Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful tools for structure elucidation, their application to sterols is not without pitfalls. acs.orguba.ar

In Mass Spectrometry , the fragmentation patterns of sterol isomers can be very similar, making definitive identification challenging without authentic standards for comparison. mun.ca In-source oxidation or dehydration can lead to the observation of ions with incorrect mass-to-charge ratios, potentially causing misinterpretation of the molecular weight and formula. acs.org For instance, the loss of a water molecule from a tetrahydroxylated sterol can produce a dehydration ion that corresponds to the molecular ion of a dihydroxy-epoxy sterol, leading to structural misassignment. researchgate.net

NMR spectroscopy , particularly ¹H and ¹³C NMR, provides detailed information about the carbon skeleton and the chemical environment of protons. mdpi.com However, the signals for protons and carbons in the side chains of C24-epimeric sterols can be very similar and overlap, making unambiguous assignment difficult. mdpi.com For example, distinguishing between the (24R) and (24S) configurations often requires high-field NMR instruments and comparison with meticulously synthesized standards or the use of advanced NMR techniques like 2D-NMR. acs.orguni-duesseldorf.de The interpretation of NMR data for complex polyoxygenated sterols has been particularly prone to error, leading to a number of revised structures in the literature. researchgate.netresearchgate.net

Table 2: Common Spectroscopic Challenges in Sterol Analysis

| Spectroscopic Technique | Common Pitfalls and Challenges |

| Mass Spectrometry (MS) | - Similar fragmentation patterns for isomers. mun.ca- In-source oxidation and dehydration leading to incorrect molecular weight determination. acs.org- Difficulty in distinguishing isobaric compounds without chromatographic separation. lipidmaps.org |

| NMR Spectroscopy | - Overlapping signals in ¹H and ¹³C spectra, especially for side-chain protons and carbons. mdpi.com- Subtle differences in chemical shifts for C24-epimers requiring high-resolution instruments and authentic standards. acs.org- Misinterpretation of complex spectra for polyoxygenated sterols. researchgate.net |

Strategies for Stereochemical Differentiation, particularly at C24

The accurate determination of the stereochemistry at C24 is crucial for understanding the biological function of sterols. nih.gov Several strategies have been developed to differentiate between C24 epimers.

High-field ¹H and ¹³C NMR spectroscopy remains a primary tool. Careful analysis of the chemical shifts and coupling constants of the protons and carbons in the sterol side chain can provide clues to the C24 configuration. mdpi.com The development of empirical rules based on the NMR spectra of a wide range of sterols with known stereochemistry has been instrumental in this regard.

X-ray crystallography provides the most definitive method for structure elucidation, including the absolute stereochemistry. nih.gov However, it requires the sterol to be in a crystalline form, which is not always achievable.

Chemical correlation with compounds of known stereochemistry is another powerful approach. This involves chemically converting the unknown sterol to a derivative that has a known configuration, thereby establishing the stereochemistry of the original molecule.

More recently, the development of chiral chromatography techniques has allowed for the direct separation of C24-epimeric sterols, facilitating their individual characterization. mdpi.com Additionally, enzymatic assays using stereospecific enzymes, such as sterol C24-methyltransferase (24-SMT), can be used to infer the stereochemistry at C24. ttu.edumdpi.com

The Role of Chemical Synthesis and Spectroscopic Comparison with Authentic Standards in Structure Revision

The unequivocal determination of a natural product's structure ultimately relies on its total synthesis . nih.gov The synthesis of a proposed structure and the subsequent comparison of its spectroscopic data (NMR, MS, IR) and chromatographic behavior with that of the natural isolate is the gold standard for structural verification. mun.canih.gov Any discrepancy between the synthetic and natural samples indicates an incorrect structural assignment, necessitating a revision. researchgate.net

The synthesis of authentic standards of various sterol isomers, including (24R)-ethylcholest-8(14)-ene, is a critical aspect of sterol research. nih.gov These standards are indispensable for:

Confirming the identity of sterols isolated from natural sources by direct comparison of their spectroscopic and chromatographic properties. mun.ca

Validating analytical methods for the separation and quantification of sterol isomers. lipidmaps.org

Resolving structural ambiguities that cannot be definitively addressed by spectroscopic methods alone. researchgate.net

For example, the synthesis of both (24R)- and (24S)-ethylcholest-8(14)-ene would allow for a direct comparison of their NMR and MS spectra, providing a definitive basis for assigning the stereochemistry of naturally occurring samples. capes.gov.br The synthesis of various polyoxygenated sterol derivatives has been crucial in revising the structures of several previously reported compounds. researchgate.netresearchgate.net

Biological Activities and Molecular Interactions of 24r Ethylcholest 8 14 Ene and Its Derivatives

Antiproliferative and Cytotoxic Activities in Cellular Models (non-clinical)

Derivatives of (24R)-ethylcholest-8(14)-ene have demonstrated notable antiproliferative and cytotoxic effects against a variety of human cancer cell lines in non-clinical studies. These activities are often attributed to specific structural modifications, such as the introduction of epoxy and hydroxyl groups.

For instance, the epoxide derivatives 5α,6α-epoxy-24R-ethylcholest-8(14)-en-3β,7α-diol and 5α,6α-epoxy-24R-ethylcholest-8-en-3β,7α-diol, purified from the marine sponge Polymastia tenax, exhibited significant cytotoxic activity. cmfri.org.in They were effective against human lung carcinoma (A-549), colon carcinomas (HT-29 and H-116), and prostate carcinoma (PC-3) cell lines, with reported LC50 values between 5 and 10 μg/mL. cmfri.org.innih.gov Another related sterol, (24R)-5α,6α-epoxy-24-ethyl-cholesta-7-en-3β,9α-diol, isolated from the sponge Ircinia echinata, showed significant anti-proliferative activity against human breast (MCF-7), liver (Hep-G2), and lung (LU-1) cancer cell lines. iomcworld.com

Other structural variants, such as steroidal oximes isolated from marine sponges of the Cinachyrella genus, like (6E)-hydroximino-24-ethylcholest-4-en-3-one, have also been identified. nih.gov While the specific activity for this compound was not detailed, related steroidal oximes have shown cytotoxicity against various cancer cell lines, suggesting a promising area for further investigation. nih.govresearchgate.net Similarly, (24R)-24-ethylcholest-4-ene-3,6-dione has been isolated from the marine sponge Cinachyra tarentina. mdpi.com

The following table summarizes the cytotoxic activities of several (24R)-ethylcholestene derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line(s) | Activity (IC₅₀/LC₅₀) | Reference(s) |

| 5α,6α-epoxy-24R-ethylcholest-8(14)-en-3β,7α-diol | A-549 (Lung), HT-29 (Colon), H-116 (Colon), PC-3 (Prostate) | 5-10 µg/mL | nih.gov, cmfri.org.in |

| 5α,6α-epoxy-24R-ethylcholest-8-en-3β,7α-diol | PC-3 (Prostate) | 1-5 µg/mL | uc.pt |

| (24R)-5α,6α-epoxy-24-ethyl-cholesta-7-en-3β,9α-diol | MCF-7 (Breast), Hep-G2 (Liver), LU-1 (Lung) | Significant | iomcworld.com |

| Mixture including 5α,8α-epidioxy-24(R)-ethylcholest-6-en-3β-ol | MCF7WT (Breast) | Cytotoxic | hilarispublisher.com, researchgate.net |

Anti-Parasitic Activity against Protozoa (e.g., Trypanosoma cruzi)

Certain derivatives of (24R)-ethylcholestene have been investigated for their potential to combat parasitic protozoa, which are responsible for neglected tropical diseases like Chagas disease, caused by Trypanosoma cruzi. nih.govmdpi.com The primary target in these parasites is often the sterol biosynthesis pathway, as they rely on specific sterols, such as ergosterol (B1671047), for their membrane integrity. scielo.br

While direct studies on this compound are limited, research on closely related compounds provides significant insights. A study on the unicellular chlorophyte Dunaliella tertiolecta identified (22E,24R)-ethylcholesta-5,7,22-trien-3β-ol, a C29 trienol, as a major sterol alongside ergosterol. researchgate.net Ergosterol itself, isolated from the basidiomycete Pleurotus salmoneostramineus, has demonstrated anti-Trypanosoma cruzi activity against trypomastigotes, with an IC₅₀ value of 51.3 μg/mL. scielo.brresearchgate.net The mechanism of action was found to involve the permeabilization of the parasite's plasma membrane and depolarization of the mitochondrial membrane, ultimately leading to cell death. nih.govresearchgate.net This suggests that other sterols with similar structures, including ethylcholestene derivatives, could function via similar mechanisms. scielo.br

| Compound/Derivative | Protozoan Parasite | Activity (IC₅₀) | Mechanism of Action (for related compounds) | Reference(s) |

| Ergosterol (structurally related to ethylcholestene derivatives) | Trypanosoma cruzi (trypomastigotes) | 51.3 µg/mL | Permeabilization of plasma membrane, depolarization of mitochondrial membrane | researchgate.net, scielo.br, nih.gov |

Interference with Microbial and Viral Processes (e.g., HTLV-I inhibition)

The biological activities of (24R)-ethylcholestene derivatives extend to antiviral applications. A notable example is the inhibition of the human T-cell leukemia/lymphotropic virus type I (HTLV-I), the retrovirus responsible for adult T-cell leukemia/lymphoma (ATLL). hilarispublisher.comnih.gov

A mixture of ten 5α,8α-epidioxy sterols, including 5α,8α-epidioxy-24(S)-ethylcholesta-6-en-3β-ol and its (24R) epimer, was isolated from the marine sponge Luffariella cf. variabilis. researchgate.net This mixture demonstrated inhibitory activity against HTLV-I. hilarispublisher.comresearchgate.net In addition to its antiviral properties, this same mixture of sterols also exhibited cytotoxic activity against the human breast cancer cell line MCF7WT, highlighting the potential for dual-action therapeutic agents from this class of compounds. hilarispublisher.comresearchgate.net

Modulatory Roles in Cellular Membrane Dynamics and Function in Lower Organisms

Sterols are fundamental components of cellular membranes, where they modulate fluidity, stability, and the function of embedded proteins involved in signaling and transport. evitachem.com The specific structure of sterols, including the alkyl substitution at the C-24 position, can significantly influence these interactions. evitachem.com

In lower organisms like plants and pathogenic microbes, (24R)-ethylcholestene derivatives play a crucial structural and functional role. In leek (Allium porrum) seedlings, (24R)-24-ethylcholest-5-en-3β-ol is the most abundant sterol, primarily located in the plasma membrane. nih.gov Studies using pulse-chase experiments have shown that these sterols are actively transported from their site of synthesis in the endoplasmic reticulum to the plasma membrane, a process that is sensitive to low temperatures and inhibitors like monensin, suggesting a Golgi-mediated transport mechanism. nih.gov

In pathogenic organisms such as Pneumocystis carinii, the fungus responsible for Pneumocystis pneumonia, the biosynthesis of 24-alkylsterols is a vital metabolic pathway. pnas.org Since mammals cannot synthesize these particular sterols, this pathway presents an attractive and specific target for the development of antifungal chemotherapies. The presence of unique sterols like pneumocysterol, an ethylidenelanost-8-en-3β-ol, underscores the importance of this pathway to the pathogen's survival and its potential as a drug target. pnas.org

Involvement in Non-Mammalian Organismal Development and Physiology (e.g., Plant Ageing)

The structural roles of (24R)-ethylcholestene derivatives in cellular membranes directly impact the broader physiology and development of non-mammalian organisms. Their presence and regulation are critical for normal growth and life cycle progression.

In the insect world, sterols with a C29 stigmastane (B1239390) skeleton, a category that includes ethylcholestane derivatives, are precursors to vital hormones. nih.gov For example, they are involved in the biosynthesis of ecdysteroids, which are the molting hormones critical for insect development and metamorphosis. This metabolic link places these sterols at the center of key physiological processes in insects. nih.gov

Characterization of Biological Targets and Molecular Mechanisms of Action (pre-clinical)

The diverse biological activities of this compound and its derivatives stem from their interactions with specific molecular targets.

Antiproliferative/Cytotoxic Mechanisms: The anticancer effects of steroidal derivatives are often mediated through the induction of apoptosis (programmed cell death). mdpi.com For related ergostane-type steroids, mechanisms include the generation of reactive oxygen species (ROS), which act as internal stimuli for apoptosis, and the induction of cell cycle arrest, typically at the G1 phase. mdpi.comisnff-jfb.com This arrest is associated with the downregulation of cyclin-dependent kinases (CDK2, CDK4) and cyclin D1, and the upregulation of cell cycle inhibitors like p21 and p53. isnff-jfb.com It is plausible that the cytotoxic derivatives of (24R)-ethylcholestene act through similar pathways involving apoptosis and cell cycle disruption.

Anti-Parasitic Mechanisms: In protozoa like Trypanosoma cruzi, the primary molecular target appears to be the cell membrane. The mechanism of action for the related compound ergosterol involves direct damage to the plasma membrane, causing permeabilization, and disruption of the mitochondrial membrane potential. scielo.brresearchgate.net This leads to a loss of ionic homeostasis and energy production, resulting in parasite death. This action is specific, as it does not rely on the generation of oxidative stress. researchgate.net

Membrane-Centric Action: At a fundamental level, the mechanism of action for these sterols is their integration into lipid bilayers. evitachem.com In lower organisms that synthesize them, they are essential for membrane structure and function. nih.govpnas.org In pathogenic microbes, the enzymes involved in the sterol biosynthesis pathway are prime targets for therapeutic intervention because these pathways are absent in their mammalian hosts, offering a window for selective toxicity. pnas.org The precise mechanism of HTLV-I inhibition by epidioxy sterol derivatives has not been fully elucidated but is likely related to interactions with viral or host cell components critical for the viral life cycle. hilarispublisher.comresearchgate.net

Chemical Reactivity and Oxidation Products of 24r Ethylcholest 8 14 Ene

Autoxidation and Photooxidation Pathways in Sterols

Sterols, including (24R)-ethylcholest-8(14)-ene, are vulnerable to oxidation when exposed to factors like heat, light, oxygen, metal ions, and other pro-oxidizing agents. helsinki.fiaocs.org Autoxidation and photooxidation are the primary non-enzymatic pathways for sterol degradation.

Autoxidation is a free-radical chain reaction. aocs.org The process is typically initiated by the abstraction of a hydrogen atom from a reactive position on the sterol molecule, such as the allylic carbons adjacent to a double bond. aocs.org In the case of this compound, the allylic positions at C-7 and C-15 would be susceptible. The resulting sterol radical reacts with molecular oxygen to form a peroxyl radical. This radical can then abstract a hydrogen atom from another sterol molecule, propagating the chain reaction and forming a hydroperoxide. aocs.orggeologyscience.ru These hydroperoxides are primary oxidation products and are relatively unstable; they can decompose, especially when heated, to form more stable secondary oxidation products like hydroxy, keto, and epoxy derivatives. helsinki.figeologyscience.ru

Photooxidation , on the other hand, is often initiated by light, particularly in the presence of a photosensitizer. aocs.org One common mechanism involves singlet oxygen ('O₂), an electronically excited state of oxygen. mdpi.com Singlet oxygen can react directly with the double bond in an ene reaction or a [2+2] cycloaddition to form hydroperoxides or endoperoxides, respectively. researchgate.net For a Δ⁸(¹⁴) sterol, this could lead to the formation of hydroperoxides at allylic positions or the formation of cyclic peroxides across the double bond. The products of photooxidation can differ from those of autoxidation, allowing specific products to serve as indicators of the oxidation pathway. helsinki.fi

Enzymatic Oxidation Mechanisms and Oxysterol Formation

In biological systems, sterol oxidation is often a carefully controlled enzymatic process. nih.govencyclopedia.pub The primary enzymes involved in oxysterol formation belong to the cytochrome P450 (CYP) family of oxidoreductases. nih.govmedrxiv.org While non-enzymatic oxidation typically affects the sterol ring, enzymatic pathways often hydroxylate the side chain, though exceptions exist. nih.gov

Key enzymatic reactions include:

Side-chain hydroxylation: Enzymes like CYP27A1 (sterol 27-hydroxylase) and cholesterol 25-hydroxylase introduce hydroxyl groups at specific carbons on the side chain, such as C-24, C-25, or C-27. nih.gov These hydroxylated products are often intermediates in the biosynthesis of bile acids and steroid hormones. nih.gov

Ring hydroxylation: Enzymes such as CYP7A1 can introduce hydroxyl groups onto the steroid nucleus, for example, at the C-7 position, initiating the classical bile acid synthesis pathway. nih.gov

These enzymatic reactions are crucial for maintaining cholesterol homeostasis and producing signaling molecules. nih.gov Oxysterols generated through these pathways can act as ligands for nuclear receptors, such as the Liver X receptor (LXR), which regulates genes involved in cholesterol transport and efflux. nih.gov

Structural Characterization of Oxidative Derivatives (e.g., epoxides, diols, ketones)

The oxidation of this compound can yield a variety of derivatives depending on the reaction conditions and pathways. The structural characterization of these products is typically achieved using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. aocs.orgmdpi.com

Common oxidative derivatives include:

Epoxides: Oxidation of the Δ⁸(¹⁴) double bond can lead to the formation of 8,14-epoxides. A study involving a related compound, (24S)-24-ethylcholest-8(14)-ene-3β,5α,6β,7α-tetrol, led to a structural reassignment to (24S)-5α,6α-epoxy-24-ethylcholest-8(14)-ene-3β,7α-diol, confirming the formation of epoxide structures in this class of sterols. researchgate.net

Diols: Cleavage of an epoxide ring or further reduction of hydroperoxides can form diols. For Δ⁸(¹⁴) sterols, this could result in 8,14-dihydroxy derivatives.

Ketones: Oxidation of hydroxyl groups or decomposition of hydroperoxides can form ketones. helsinki.fi For example, a 7-hydroxy group can be oxidized to a 7-keto group. aocs.org Research on marine sponges has identified steroids with a conjugated 3-oxo-4,6,8(14)-triene system, indicating that oxidation can lead to the formation of ketones and additional double bonds. mdpi.com Another common ketone derivative found for related sterols is 24-ethylcholest-4-en-3-one. nih.gov

The table below summarizes potential oxidative derivatives of this compound based on known oxidation products of similar sterols.

| Derivative Type | Potential Structure | Formation Pathway |

|---|---|---|

| Epoxide | (24R)-8,14-Epoxy-ethylcholestan-3β-ol | Autoxidation/Photooxidation of the double bond |

| Diol | (24R)-Ethylcholestane-3β,8,14-triol | Hydrolysis of epoxide |

| Ketone | (24R)-Ethylcholest-8(14)-en-3β-ol-7-one | Oxidation of a 7-hydroxy precursor |

| Side-chain Hydroxy | This compound-3β,25-diol | Enzymatic (e.g., CYP) or Autoxidation |

| Polyoxygenated | (24R)-5α,6α-Epoxy-ethylcholest-8(14)-ene-3β,7α-diol | Multiple oxidation steps researchgate.net |

Impact of Oxidation on Sterol Structure and Potential Biological Activity

The introduction of oxygen-containing functional groups (hydroxyl, keto, epoxy) dramatically alters the physicochemical properties of the sterol molecule. mdpi.com These changes include increased polarity and a modified three-dimensional structure. Such structural modifications can have a profound impact on the biological activity of the sterol. mdpi.com

Oxidation transforms a relatively inert structural lipid into a bioactive signaling molecule. nih.gov For instance, specific oxysterols are known to be potent ligands for the Liver X Receptor (LXR), a key regulator of cholesterol metabolism. nih.gov The binding of oxysterols like 24(S)-hydroxycholesterol activates LXR, highlighting the role of these oxidized products in cellular homeostasis. nih.gov

Furthermore, the addition of polar groups can affect how the molecule interacts with cell membranes and proteins. evitachem.com Some oxidized sterols have been shown to possess cytotoxic activities against various cancer cell lines. mdpi.com The specific position and type of oxidative modification determine the molecule's ability to interact with biological targets, thereby defining its biological function or effect. mdpi.com While the specific biological activities of oxidized this compound derivatives are not extensively documented, the principles governing other oxysterols suggest they could play roles in cellular signaling and pathophysiology.

Stability and Degradation Profiles under Various Environmental Conditions

The stability of this compound is largely dictated by its unsaturated Δ⁸(¹⁴) bond, which makes it more susceptible to degradation than its saturated stanol counterpart. evitachem.comhelsinki.fi

Key factors influencing its stability include:

Temperature: Oxidation reactions are significantly accelerated at higher temperatures. Studies on phytosterols (B1254722) show that oxidation becomes more pronounced at temperatures above 100°C. helsinki.fi At elevated temperatures, the decomposition of primary hydroperoxide products is enhanced. aocs.org

Light: Exposure to light, especially UV radiation, can promote photooxidation, leading to the formation of specific hydroperoxides. helsinki.fi

Oxygen Availability: The presence of oxygen is a prerequisite for most autoxidation and photooxidation pathways.

Matrix Composition: The surrounding chemical environment, or lipid matrix, can influence stability. In food model studies, phytosterols were found to be more stable in an unsaturated lipid matrix at high temperatures (>140°C), but more stable in a saturated matrix at lower temperatures (<140°C). helsinki.fi

pH and Catalysts: Extreme pH conditions and the presence of metal ions can catalyze degradation. evitachem.comcopernicus.org

In environmental settings, such as riverine and marine systems, the degradation of sterols is driven by a combination of photo-oxidation and autoxidation. copernicus.orgtheses.fr These processes contribute to the transformation of organic matter and can be traced by analyzing for specific degradation products. geologyscience.ru

Comparative Sterolomics and Phylogenetic Implications of 24r Ethylcholest 8 14 Ene Distribution

Distribution Patterns Across Different Kingdoms of Life (e.g., Plants, Fungi, Marine Invertebrates)

(24R)-ethylcholest-8(14)-ene and its structural relatives are found across various kingdoms, with their presence and concentration often being characteristic of particular taxonomic groups.

Plants: Plants synthesize a wide array of sterols, collectively known as phytosterols (B1254722). creative-proteomics.com The most common phytosterols are sitosterol (B1666911), stigmasterol, and campesterol (B1663852). creative-proteomics.com While this compound itself is not a dominant sterol in most plants, its precursor, 24-ethylcholesterol (B169355) (sitosterol), is abundant. creative-proteomics.comnih.gov The biosynthesis of 24-ethyl sterols in plants like Zea mays involves a series of enzymatic reactions that add an ethyl group at the C-24 position of the sterol side chain. nih.gov Some studies have identified 24(n)-ethyl-5a-cholesta-8,14-dien-3b-ol in certain unicellular chlorophytes, highlighting the diversity of sterol profiles even within the plant kingdom. researchgate.net

Fungi: Fungi are characterized by the presence of ergosterol (B1671047) as their primary sterol. However, a broader look at the fungal kingdom reveals a more complex distribution of sterols. plos.org Some fungi, particularly in early diverging lineages, produce cholesterol and other Δ5 sterols. plos.org Certain rust fungi (Pucciniales) are known to contain 24-ethyl-cholesta-7,24(28)-dienol and 24-ethyl-cholest-7-enol as major sterols. plos.org The presence of 24-ethyl sterols is also noted in the Glomeromycota. researchgate.net An untargeted metabolomics approach on a marine-sourced Penicillium restrictum revealed the induction of various sterols under specific marine-like culture conditions, indicating environmental factors can influence sterol production in fungi. mdpi.comnih.gov

Marine Invertebrates: Marine invertebrates, particularly sponges, are a rich source of diverse and unusual sterols. cmfri.org.ingerli.comresearchgate.net Many sponges contain cholesterol and other sterols with additional carbon atoms at the C-24 position. gerli.com For instance, the marine sponge Cinachyra tarentina has been found to contain (24R)-24-ethylcholest-4-ene-3,6-dione. researchgate.netmdpi.com Similarly, derivatives of 24-ethylcholestanol have been isolated from sponges like Spirastrella incostans. nih.gov The complexity of sterol mixtures in marine invertebrates is notable, often featuring unconventional side chains and modified steroid nuclei. researchgate.net

Table 1: Distribution of this compound and related 24-ethyl sterols

| Kingdom | Organism Group | Predominant Sterols | Reference |

|---|---|---|---|

| Plantae | Zea mays | Sitosterol (24α-ethylcholesterol), Campesterol | nih.gov |

| Unicellular chlorophytes | 24(n)-ethyl-5a-cholesta-8,14-dien-3b-ol | researchgate.net | |

| Fungi | Pucciniales (rust fungi) | 24-ethyl-cholesta-7,24(28)-dienol, 24-ethyl-cholest-7-enol | plos.org |

| Glomeromycota | 24-ethyl cholesterol | researchgate.net | |

| Penicillium restrictum (marine-sourced) | Various sterols induced by marine conditions | mdpi.comnih.gov | |

| Animalia | Cinachyra tarentina (marine sponge) | (24R)-24-ethylcholest-4-ene-3,6-dione | researchgate.netmdpi.com |

| Spirastrella incostans (marine sponge) | (24S)-24-ethylcholesta-3β,5α,6α-triol, (24S)-24-ethylcholesta-3β,5α-diol-6-one | nih.gov |

Evolutionary Significance of Specific Sterol Side Chains and Ring Structures

The structural variations in sterols, particularly in the side chain and the fused ring system, hold evolutionary significance. The biosynthesis of the sterol nucleus is an oxygen-dependent process, a key distinction from the hopanoids produced by many bacteria. gerli.com

The alkylation at the C-24 position of the side chain is a critical evolutionary step. The 24-alkyl group is a hallmark of phytosterols and is conserved in the metabolic pathways of both fungi and plants, leading to the production of hormones that regulate growth and reproduction. gerli.com The evolution of enzymes like sterol methyltransferases, which are responsible for these alkylations, is complex and may involve horizontal gene transfer events. nih.gov

The structure of the sterol side chain is crucial for its function. Studies have shown that sterols with minor modifications to the side chain can support cell growth, whereas more significant changes, or the complete lack of a side chain, cannot. tandfonline.com For instance, cholesterol, with its specific side chain, is highly effective in forming stable ordered phases in cell membranes, suggesting that evolution may have selected for it due to its efficiency in maintaining membrane homeostasis. tandfonline.comresearchgate.net The Δ8(14) double bond in the ring structure of compounds like this compound represents a variation from the more common Δ5 or Δ7 sterols and can influence the molecule's shape and interaction with other membrane components.

The evolutionary journey of sterol synthesis pathways in eukaryotes shows a diversification from a common set of core reactions, resulting in a wide array of sterol-derived compounds that are linked to the diverse lifestyles and adaptations of different organisms. oup.com

Sterols as Biomarkers for Microorganisms and Ecological Niches

The chemical stability of the sterol skeleton allows for its preservation in the geological record as steranes, making them valuable molecular fossils or biomarkers. copernicus.org These steranes can provide evidence for the existence of specific types of organisms in ancient environments. nih.gov

Traditionally, steranes in ancient sediments have been interpreted as biomarkers for eukaryotes, while hopanoids were considered indicative of bacteria. nih.govpeercommunityin.org However, the discovery of sterol production in some bacterial species complicates this simple dichotomy. nih.govnasa.gov This has led to research focused on identifying features that can distinguish between bacterial and eukaryotic sterols, such as differences in the C-4 sterol demethylation enzymes. nasa.gov

Specific sterol structures can serve as more precise biomarkers. For example, steranes with side-chain methylations, if their precursor sterols are limited to particular eukaryotic groups, can provide more specific information. nih.gov The distribution of sterols can also be indicative of particular ecological niches. For instance, the sterol composition of microbial mats in hypersaline environments can provide insights into the microbial communities present and the diagenetic processes occurring. copernicus.org The presence of specific sterols in marine sediments can also be used as markers for marine versus terrestrial organic matter. copernicus.org

Chemodiversity of Sterols in Natural Product Discovery

The vast structural diversity of sterols, particularly in marine organisms, represents a significant resource for natural product discovery. mdpi.compreprints.org Marine invertebrates, such as soft corals, gorgonians, and sponges, produce a wide variety of sterols with diverse biological activities, including anti-inflammatory, antibacterial, and antitumor properties. cmfri.org.inmdpi.compreprints.org